molecular formula C18H26O3 B13822479 Eestradiol Hemihydrate

Eestradiol Hemihydrate

Cat. No.: B13822479
M. Wt: 290.4 g/mol
InChI Key: QJNCGXGNKJUDEM-DGIUNILUSA-N
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Description

Historical Context and Evolution of Understanding Estradiol (B170435) as a Steroid Hormone

The journey to understanding estradiol began with the broader discovery of estrogens. In the early 20th century, researchers began to explore the concept of "internal secretions" from the ovaries that influenced the reproductive cycle. oup.com A pivotal moment came in 1923 when Edgar Allen and Edward A. Doisy began studying the effects of follicular fluids from sow ovaries. oup.com This collaboration was instrumental in the eventual purification of estrogenic substances. oup.combioscientifica.com

The first of these estrogens to be purified and crystallized was estrone (B1671321), a feat accomplished almost simultaneously by Edward Doisy and Adolf Butenandt in 1929. bioscientifica.comnih.gov Butenandt would later receive a Nobel Prize for this work. bioscientifica.comnih.gov Following this, Doisy went on to discover estriol (B74026) and, finally, estradiol. bioscientifica.comnih.gov Estradiol, the most potent of the major estrogens, was discovered by Schwenk and Hildebrant in 1933, who synthesized it through the reduction of estrone. wikipedia.org It was first isolated in 1935. wikipedia.org

Early investigators quickly hypothesized that estrogens were synthesized from androgens, a process later termed aromatization. oup.comnih.gov This hypothesis was confirmed by studies showing the conversion of testosterone (B1683101) to estradiol. bioscientifica.com The understanding of estrogen's role evolved significantly with the discovery of estrogen receptors by Elwood Jensen, who used radio-labeled estradiol to demonstrate its specific uptake in tissues like the uterus and vagina. oup.com This discovery paved the way for understanding the molecular mechanisms of hormone action and identifying hormone-dependent tissues. oup.com The evolution of the estrogen signaling system is a subject of ongoing study, with research suggesting that the ancestral steroid receptor was sensitive to estrogens. nih.gov

Key Historical Milestone Year Investigator(s) Significance
Initial studies on ovarian follicular fluids1923Edgar Allen & Edward A. DoisyLaid the groundwork for isolating estrogenic substances. oup.com
Purification and crystallization of estrone1929Edward A. Doisy & Adolf ButenandtFirst isolation of an estrogen, leading to structural characterization. bioscientifica.comnih.gov
Discovery and synthesis of estradiol1933Schwenk and HildebrantFirst synthesis of the most potent estrogen from estrone. wikipedia.orgwikipedia.org
First isolation of estradiol1935N/AConfirmed the existence of estradiol as a distinct hormone. wikipedia.org
Discovery of estrogen receptorsPost-1935Elwood JensenRevealed the mechanism of estradiol's action at the cellular level. oup.com

Academic Significance of Estradiol Hemihydrate in Chemical and Biological Sciences

Estradiol hemihydrate is a cornerstone in chemical and biological research due to its fundamental role as the primary estrogen. chemsrc.comresearchgate.net Its specific crystalline form, containing one-half molecule of water, offers stability which is advantageous for experimental consistency. smolecule.comresearchgate.net

In the Chemical Sciences: The synthesis and structural analysis of estradiol and its derivatives are of great interest. Estradiol hemihydrate is often used as a reference standard in analytical chemistry. sigmaaldrich.comsigmaaldrich.com Its synthesis commonly involves the reduction of estrone. google.com The crystalline structure of the hemihydrate is stabilized by hydrogen bonding between water molecules and the steroid's A- and D-rings, a feature confirmed by X-ray diffraction studies. smolecule.com Research also investigates the different polymorphic and solvated forms of estradiol, with the hemihydrate being the most stable. google.comresearchgate.net The dehydration process of the hemihydrate to anhydrous forms is complex and has been a subject of thermal analysis studies. researchgate.net

In the Biological Sciences: Estradiol hemihydrate is widely used to investigate the myriad physiological and pathological processes regulated by estrogen. Its biological activity mirrors that of endogenous 17β-estradiol, primarily through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). smolecule.com

Cancer Research : It is a critical tool in studying estrogen-dependent cancers, such as breast and endometrial cancers. smolecule.com Researchers use estradiol hemihydrate to explore how estrogens influence cancer cell proliferation, differentiation, and survival, which is vital for developing targeted therapies. smolecule.com

Neuroscience : Studies have shown that estradiol hemihydrate can promote the neural differentiation of human endometrial stem cells, up-regulating the expression of neural markers. medchemexpress.comchemsrc.com This has implications for research in neurodegenerative diseases and neural tissue engineering. medchemexpress.comchemsrc.com

Bone Health : The compound is used in preclinical and clinical studies to evaluate its effects on bone metabolism and to understand its potential in managing bone loss associated with estrogen deficiency. smolecule.com

Reproductive Biology : In assisted reproductive technology (ART), different formulations of estradiol, including the hemihydrate, are studied to understand their effects on endometrial preparation for embryo transfer. nih.govscispace.comresearchgate.net These studies compare its efficacy with other estradiol forms, like estradiol valerate (B167501), in achieving appropriate endometrial thickness. nih.govscispace.comresearchgate.net

Metabolic Studies : Estradiol is known to be metabolized by cytochrome P450 enzymes. smolecule.com Understanding these metabolic pathways is crucial for research into drug interactions and hormone metabolism. smolecule.com

Current Research Landscape and Emerging Themes in Estradiol Hemihydrate Studies

The current research landscape for estradiol hemihydrate is dynamic, with studies expanding beyond its traditional roles. Emerging themes focus on novel delivery systems, specific cellular pathways, and comparative efficacy studies.

One significant area of current research is in the field of assisted reproductive technology (ART) . Multiple studies have compared the efficacy of oral estradiol hemihydrate with estradiol valerate for endometrial preparation in hormone replacement therapy (HRT) cycles for embryo transfer. nih.govresearchgate.net A large retrospective study involving 2,529 women concluded that oral estradiol hemihydrate and estradiol valerate are therapeutically equivalent, providing similar clinical outcomes in an IVF setting, though a statistically significant difference in mean endometrial thickness was observed. nih.govscispace.comresearchgate.net

The use of transdermal forms of estradiol, such as gels containing estradiol hemihydrate, is another active area of investigation. nih.govreproduct-endo.comresearchgate.net Research suggests that transdermal application is effective and may offer a different safety profile due to the avoidance of first-pass liver metabolism. reproduct-endo.comresearchgate.net Studies have shown that transdermal estradiol gel can enhance ongoing pregnancy and live birth rates in certain ART protocols compared to oral forms. researchgate.net

Emerging research also delves into the specific molecular and cellular effects of estradiol hemihydrate. For instance, studies have demonstrated its ability to induce neural differentiation in human endometrial stem cells (hEnSCs) at nanomolar concentrations. medchemexpress.comchemsrc.com This includes increasing the expression of neuron-like cell markers such as Tuj-1, nestin, and NF-H. chemsrc.com

Furthermore, research continues to explore the compound's role in various physiological systems. For example, studies have investigated the effect of low-dose transdermal estradiol hemihydrate on endothelial function and blood viscosity. nih.govmdpi.com

Research Area Focus of Recent Studies Key Findings
Assisted Reproductive Technology (ART) Comparative efficacy of oral estradiol hemihydrate vs. estradiol valerate for endometrial preparation. nih.govscispace.comEstradiol hemihydrate and estradiol valerate are considered therapeutically equivalent in terms of clinical outcomes like implantation and live birth rates in IVF settings. nih.govresearchgate.net
Transdermal Delivery Efficacy and safety of estradiol hemihydrate gels for endometrial preparation and in ART programs. reproduct-endo.comresearchgate.netTransdermal estradiol is an effective alternative to oral forms, potentially offering a better safety profile and improved pregnancy rates in some patient groups. reproduct-endo.comresearchgate.net
Neural Tissue Engineering Induction of neural differentiation in human endometrial stem cells (hEnSCs). medchemexpress.comchemsrc.comEstradiol hemihydrate promotes the expression of neural markers, suggesting a role in neural differentiation and potential for neuroregenerative research. medchemexpress.comchemsrc.com
Cardiovascular Health Effects of low-dose transdermal estradiol on endothelial function. nih.govmdpi.comShort-term, low-dose transdermal estradiol showed a beneficial effect on endothelial function and blood viscosity in study participants. nih.govmdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,13S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate

InChI

InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15-,16?,17-,18+;/m1./s1

InChI Key

QJNCGXGNKJUDEM-DGIUNILUSA-N

Isomeric SMILES

C[C@]12CCC3[C@H](C1CC[C@H]2O)CCC4=C3C=CC(=C4)O.O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O

Origin of Product

United States

Molecular and Solid State Structural Investigations of Estradiol Hemihydrate

Crystallographic Characterization of Estradiol (B170435) Hemihydrate

Crystallographic techniques are indispensable for elucidating the three-dimensional structure of crystalline solids like estradiol hemihydrate.

Single-crystal X-ray diffraction (SCXRD) provides precise information about the atomic arrangement within a crystal. The crystal structure of estradiol hemihydrate was first determined by Busetta et al. in 1972. rsc.org This analysis revealed that the water molecules are situated on a 2-fold axis and are integral to the crystal packing, participating in hydrogen bonding with the hydroxyl groups on the A- and D-rings of the estradiol molecules. rsc.org

Subsequent studies have refined this structure, providing higher quality data. rsc.org Estradiol hemihydrate crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The lattice parameters, which define the size and shape of the unit cell, have been reported with high precision. For instance, one study reported lattice parameters of a = 12.055 Å, b = 19.280 Å, and c = 6.632 Å. google.com Another high-quality determination yielded a = 6.54127 Å, b = 12.05549 Å, and c = 19.2527 Å, with all angles being 90°. nih.gov

Single crystals of estradiol hemihydrate can be obtained by slow evaporation from various solvents, including ethanol, acetonitrile (B52724), ethyl acetate (B1210297), and methanol (B129727), among others. rsc.org

Table 1: Crystallographic Data for Estradiol Hemihydrate

Parameter Value Reference
Space Group P2₁2₁2₁ nih.gov
a (Å) 12.055 google.com
b (Å) 19.280 google.com
c (Å) 6.632 google.com
a (Å) 6.54127 nih.gov
b (Å) 12.05549 nih.gov
c (Å) 19.2527 nih.gov
α, β, γ (°) 90 nih.gov

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and is particularly useful for characterizing bulk samples. The PXRD pattern of estradiol hemihydrate exhibits a series of characteristic peaks at specific 2θ angles. These peaks serve as a fingerprint for this particular crystalline form.

Key diffraction peaks for estradiol hemihydrate have been identified at 2θ angles of approximately 11.71°, 13.30°, 14.61°, 15.42°, 15.61°, 15.83°, 17.77°, 18.30°, 19.11°, 20.10°, 20.53°, 21.92°, 22.70°, 23.92°, 24.22°, 26.11°, and 26.66°. ijpsonline.com Another study highlights characteristic peaks at 13.14°, 15.74°, 18.26°, 22.62°, and 26.58°. researchgate.net The intensity of these reflections is proportional to the amount of crystalline material present. nih.gov PXRD can be used to detect crystal formation and growth in various formulations, such as transdermal patches. nih.govnih.gov

The stability of estradiol hemihydrate is a notable feature, as it tends to crystallize in this form from a variety of anhydrous solvents like ethyl acetate and chloroform. researchgate.net

Polymorphism and Solvate Forms of Estradiol

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Estradiol exhibits polymorphism and also forms various solvates, which are crystalline forms that incorporate solvent molecules into their lattice.

Besides the common hemihydrate form (often referred to as EA), estradiol can exist in anhydrous forms. researchgate.netjetir.org Two such forms are designated as EC and ED. nih.govjetir.org

Form EA (Hemihydrate): This is the most common and stable form, containing approximately 3.5% water. researchgate.netjetir.org

Form EC (Anhydrous): This form can be prepared by melting Form EA and subsequently cooling it. researchgate.net It is an anhydrous form, showing no water loss upon thermal analysis. researchgate.netjetir.org

Form ED (Anhydrous): This is another anhydrous form that is considered highly unstable. nih.govresearchgate.net It has a tendency to spontaneously convert to the more stable EC form or exist in a mixture with it, making it difficult to isolate and characterize independently. nih.govresearchgate.net

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to differentiate between these forms. For instance, Form ED has a melting point about 10°C lower than that of Form EC. researchgate.net

Estradiol readily forms solvates with various organic solvents. google.com These solvated crystals incorporate the solvent molecules into their crystal structure.

Methanol Solvate (EM): Estradiol can form a hemisolvate with methanol (BES·0.5MeOH). rsc.orgresearchgate.net Single crystals of this form can be obtained by slow evaporation from a methanol solution. rsc.org Thermal analysis of the methanol solvate suggests that the methanol is lost from the crystal structure in two stages. rsc.org

Acetonitrile Solvate: A novel acetonitrile solvate (BES·ACN) has been identified. rsc.orgrsc.org It crystallizes in the orthorhombic space group P2₁2₁2₁ with one acetonitrile molecule per estradiol molecule in the asymmetric unit, hydrogen-bonded to the estradiol. rsc.org

Propanol (B110389) Solvate: An n-propanol solvate (BES·PrOH) has also been characterized. rsc.orgrsc.org It crystallizes in the orthorhombic space group P2₁2₁2₁ and contains one molecule of propanol in the asymmetric unit. rsc.org The propanol molecule participates in a hydrogen bonding chain, bridging the hydroxyl groups on the A-ring of one estradiol molecule and the D-ring of another. rsc.org

Other Solvates: A highly labile ethylene (B1197577) dichloride solvate has also been produced. rsc.orgrsc.org

The formation of these different solvates highlights the influence of the crystallization solvent on the resulting solid-state form of estradiol. nih.gov

Table 2: Characterized Forms of Estradiol

Form Type Key Characteristics References
Estradiol Hemihydrate (EA) Hydrate Most stable form, contains ~3.5% water. google.comresearchgate.netjetir.org
EC Anhydrous Prepared by melting and cooling the hemihydrate form. nih.govresearchgate.netjetir.org
ED Anhydrous Unstable, often co-exists with Form EC. nih.govresearchgate.netjetir.org
EM Methanol Solvate Forms a hemisolvate with methanol (BES·0.5MeOH). rsc.orgresearchgate.netjetir.org
BES·ACN Acetonitrile Solvate Orthorhombic, with one acetonitrile molecule per estradiol. rsc.orgrsc.org
BES·PrOH Propanol Solvate Orthorhombic, with one propanol molecule per estradiol. rsc.orgrsc.org
BES·EDC Ethylene Dichloride Solvate Highly labile solvate. rsc.orgrsc.org

Solid-State Transformations and Inter-conversion Dynamics between Forms

Estradiol can exist in various solid-state forms, including anhydrous polymorphs and solvates, with estradiol hemihydrate being a particularly stable form. ijpsonline.comresearchgate.net The inter-conversion between these forms is a critical aspect of its material science. Stability studies have shown that novel, less stable polymorphs tend to convert into the thermodynamically more stable hemihydrate form, particularly at elevated temperatures. ijpsonline.comijpsonline.com For instance, a new polymorph designated as "form G" was found to be stable at 5°C but showed signs of conversion to the hemihydrate form after six months at 25°C, with the rate of conversion increasing with temperature. ijpsonline.com However, complete conversion was not always observed even after extended periods at higher temperatures (45°C and 70°C), resulting in a mixture of the hemihydrate and form G. ijpsonline.comijpsonline.com The desolvation of estradiol hemihydrate typically leads to the formation of an anhydrous form known as BES Form I. rsc.orgresearchgate.net The transformation dynamics are complex and can be influenced by various experimental conditions. researchgate.netrsc.orgrsc.org

Dehydration Processes of Estradiol Hemihydrate

The dehydration of estradiol hemihydrate to its anhydrous form is a well-documented process that often occurs in multiple stages when analyzed using thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). rsc.orgresearchgate.net The process involves the loss of water molecules from the crystal lattice under controlled heating. smolecule.com

Microcrystalline powder samples of estradiol hemihydrate typically exhibit a two-stage water loss. rsc.org The initial stage involves a partial release of water, observed as a first endotherm in DSC scans at temperatures ranging from approximately 110°C to 140°C. rsc.orgresearchgate.net This corresponds to an initial weight loss. rsc.org The second stage, occurring at a higher temperature around 173-174°C, represents the complete loss of the remaining lattice water, leading to the anhydrous form just before the final melting of the compound at approximately 179°C. rsc.orgresearchgate.netresearchgate.net The total weight loss observed in TGA is consistent with the stoichiometric water content of the hemihydrate, which is about 3.2%. ijpsonline.comresearchgate.net Interestingly, the dehydration behavior can differ for single crystals compared to microcrystalline powders; single crystals may show only a single pre-melting endotherm associated with water loss at the higher temperature (around 173.5°C). rsc.org

Table 1: Thermal Events in the Dehydration of Estradiol Hemihydrate Powder This is an interactive data table. You can sort and filter the data.

Thermal Event Onset Temperature Range (°C) Technique Observation Source
Partial Dehydration 110 - 140 DSC / DTA First endothermic peak rsc.orgresearchgate.net
Complete Dehydration 173 - 174 DSC / DTA Second endothermic peak rsc.orgresearchgate.net
Factors Influencing Polymorphic Stability and Transformation

The stability of estradiol hemihydrate and its transformation to other polymorphic or anhydrous forms are governed by several factors, including temperature, mechanical stress, and the presence of solvents. rsc.orgnih.gov

Temperature: Temperature is a primary driver for solid-state transformations. As noted, less stable polymorphs will convert to the more stable hemihydrate form at higher temperatures. ijpsonline.com The dehydration process itself is temperature-dependent, occurring in distinct stages upon heating. rsc.org

Mechanical Stress (Grinding): Mechanical treatment such as grinding can significantly impact the stability of the hemihydrate. It has been observed that after grinding, the multi-stage dehydration process can be altered to a single, broader pre-melting event that occurs at a lower temperature (around 120°C). rsc.org This suggests that grinding can induce partial dehydration, making it possible to obtain an anhydrous form at temperatures approximately 60°C lower than for an unground sample. rsc.org

Particle Size: The dehydration process is strongly affected by particle size. researchgate.netrsc.orgrsc.org As demonstrated by the difference in thermal behavior between single crystals and microcrystalline powders, the physical dimensions and surface area of the material play a role in the kinetics of water loss. rsc.org

Recrystallization Solvents: The choice of solvent during crystallization is crucial, as estradiol can form various solvates. rsc.orgnih.gov Estradiol readily crystallizes as its hemihydrate from various organic solvents like methanol, ethanol, and acetone, incorporating water molecules from the solvent. researchgate.netnih.gov However, different solvents can also lead to the formation of other solvates, such as a methanol hemisolvate. researchgate.net

Spectroscopic and Thermal Characterization Techniques for Estradiol Hemihydrate Forms

A variety of analytical techniques are employed to characterize and differentiate the solid-state forms of estradiol. Thermal methods like DSC and TGA are essential for studying dehydration and melting phenomena. rsc.orgresearchgate.net Spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FT-IR), Raman Microspectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy, provide detailed information about the molecular structure and intermolecular interactions within the crystal lattice, enabling unambiguous identification of the hemihydrate form. rsc.orgnih.gov

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a powerful tool for distinguishing between estradiol hemihydrate and its anhydrous forms by analyzing changes in hydrogen bonding. encyclopedia.pubnih.gov The presence of water molecules in the hemihydrate's crystal lattice creates a distinct hydrogen bond network that is reflected in the infrared spectrum. researchgate.net

The most significant difference is observed in the O-H stretching region, typically between 3000 cm⁻¹ and 3600 cm⁻¹. researchgate.netnih.gov The FT-IR spectrum of estradiol hemihydrate shows broad peaks in this region, which is characteristic of the multiple types of hydrogen bonds present involving the water of hydration and the hydroxyl groups of the estradiol molecules. researchgate.netnih.gov In contrast, the anhydrous form, having lost these water molecules, will exhibit a different pattern in this region. researchgate.net Analysis of the fingerprint spectral region can also be used to identify different polymorphic forms. encyclopedia.pubnih.gov

Raman Microspectroscopy

Raman microspectroscopy is another valuable technique for characterizing the different crystal forms of estradiol. researchgate.netjetir.org It can effectively differentiate between solvates like the hemihydrate and anhydrous polymorphs. nih.gov The Raman spectra of the anhydrous forms (EC and ED) are nearly identical, while the hemihydrate (EA) shows distinct features. researchgate.net

A key spectral indicator is the splitting of the C17-O peak. nih.gov This splitting has been attributed to the existence of at least two crystal forms: one that is a completely hydrogen-bonded system (the hemihydrate) and one that is not. nih.gov This distinction allows for the clear identification of the hemihydrate form, even within a mixture or a complex matrix. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, offers detailed insights into the local chemical environment of the carbon atoms within the estradiol crystal lattice. rsc.orgnih.gov It is a highly effective method for characterizing and distinguishing between different solvates and polymorphs. ijpsonline.comnih.gov

The incorporation of water or other solvent molecules into the crystal structure, as in estradiol hemihydrate, alters the local chemical environment of the estradiol molecule. researchgate.netnih.gov These changes result in observable differences in the 13C CP/MAS NMR spectra, allowing for the identification of the specific solid form. nih.gov ssNMR has proven to be an unambiguous technique for confirming the presence of estradiol hemihydrate, even in low-concentration pharmaceutical tablets where signals from excipients can overwhelm other methods like FT-IR and PXRD. researchgate.netnih.gov

Table 2: 13C ssNMR Chemical Shifts for Estradiol Hemihydrate This is an interactive data table. You can sort and filter the data.

Carbon Atom Assignment Chemical Shift (ppm) Source
C3/C5 (Aromatic) 154.4, 153.2 googleapis.com
C10/C1 (Aromatic) 138.6, 137.2 googleapis.com
C2/C4 (Aromatic) 132.7, 131.7 googleapis.com
C9 (Aromatic) 129.8 googleapis.com
C6 (Aromatic) 126.0 googleapis.com
Aromatic CH 115.8, 115.1, 114.1 googleapis.com
C17 81.6 googleapis.com
C13 50.0 googleapis.com
Aliphatic CH 45.4, 44.4, 43.5 googleapis.com
Aliphatic CH 40.8, 38.3 googleapis.com
Aliphatic CH2 33.5, 31.3, 30.0 googleapis.com
Aliphatic CH2 27.5 googleapis.com
Aliphatic CH2 23.9, 22.8 googleapis.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Polymorph Studies

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone thermoanalytical techniques for characterizing the solid-state forms of pharmaceutical compounds, including estradiol hemihydrate. These methods provide critical insights into the thermal behavior, stability, and transformations of different polymorphs and solvates by measuring changes in heat flow and mass as a function of temperature.

Thermogravimetric Analysis (TGA) of estradiol hemihydrate quantifies mass changes upon heating. For estradiol hemihydrate, TGA typically reveals a weight loss corresponding to the water molecule present in the crystal lattice. Studies have reported a weight loss of approximately 3.2% to 3.5%, which is consistent with the theoretical water content of a hemihydrate. ijpsonline.comrsc.orgresearchgate.net This dehydration event is often observed in the temperature range of 90°C to 140°C. ijpsonline.comrsc.orgijpsonline.com Specifically, one analysis identified a weight loss of 3.2% occurring between 90-110°C. ijpsonline.comresearchgate.net Another detailed study using a microcrystalline powder sample noted a total weight loss of 3.5%, which occurred in two stages: a partial loss of 1.2% corresponding to a lower temperature endotherm, followed by the remainder of the water loss at a higher temperature. rsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. The DSC thermogram for estradiol hemihydrate is characterized by multiple endothermic events. rsc.orgresearchgate.net The first event, observed at approximately 110-114°C, is attributed to the partial release of hydrogen-bonded water from the crystal lattice. rsc.orgresearchgate.net A second, sharper endotherm appears around 173.5-174°C, which corresponds to the loss of the remaining lattice water, immediately preceding the final melting of the now anhydrous estradiol. rsc.orgresearchgate.net The melting of the anhydrous form occurs at approximately 179°C. rsc.orgresearchgate.net The dehydration process and subsequent melting can be complex and influenced by factors such as particle size and experimental conditions. rsc.orgrsc.org For instance, DSC analysis of a single crystal of estradiol hemihydrate showed only a single pre-melting endotherm at 173.5 °C before the melt at 178.5 °C, unlike the multiple pre-melting peaks seen with microcrystalline powder. rsc.org

These thermal analysis techniques are crucial for distinguishing estradiol hemihydrate from its anhydrous polymorphs and other solvates. ijpsonline.comijpsonline.com For example, the anhydrous form (Form EC) shows no significant weight loss in TGA and exhibits a different melting endotherm compared to the hemihydrate. ijpsonline.comresearchgate.net

Table 1: Thermal Analysis Data for Estradiol Hemihydrate
TechniqueObserved EventTemperature Range (°C)Associated ChangeSource
TGADehydration90 - 1103.2% weight loss ijpsonline.comresearchgate.net
TGATwo-stage DehydrationN/A3.5% total weight loss (1.2% in first stage) rsc.org
DSCEndotherm 1 (Partial Dehydration)~110 - 114Partial loss of lattice water rsc.orgresearchgate.net
DSCEndotherm 2 (Final Dehydration)~173.5 - 174Complete loss of lattice water rsc.orgresearchgate.net
DSCEndotherm 3 (Melting)~179Melting of anhydrous form rsc.orgresearchgate.net

Computational Chemistry Approaches in Structural Analysis

Computational chemistry offers powerful tools for investigating the structural and energetic properties of crystalline solids like estradiol hemihydrate at the atomic level. These in silico methods complement experimental data, providing deeper understanding and predictive capabilities.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool in solid-state chemistry for predicting and refining crystal structures. DFT calculations have been successfully applied to study the crystal structures of 17β-estradiol, and an estradiol hemihydrate structure has been computationally determined. nih.govmdpi.com

DFT is frequently used to refine crystal structures obtained from experimental techniques like powder X-ray diffraction (PXRD), ensuring consistency between calculated and experimental data. nih.gov Furthermore, DFT-based methods are employed to predict the relative thermodynamic plausibility of different polymorphs. rsc.orgrsc.org For example, the crystal structure of the anhydrous form of 17-β-estradiol was computationally predicted as one of the thermodynamically plausible structures, which helps in understanding its relationship with the highly stable hemihydrate form. rsc.orgrsc.org

Another significant application of DFT is the calculation of vibrational properties to aid in the interpretation of infrared (IR) and Raman spectra. nih.gov By generating theoretical spectra, DFT calculations facilitate the accurate assignment of vibrational modes, which has been demonstrated for estrogens, including β-estradiol hemihydrate. nih.govresearchgate.net The good agreement typically found between computationally generated and experimental spectra enhances the detailed structural analysis of the compound. nih.gov

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly suited for studying dynamic processes and complex molecular interactions that are difficult to capture with static experimental methods.

MD simulations have been instrumental in exploring the interaction of estradiol with biological targets and its behavior in different environments. mdpi.com For instance, MD is considered a method of choice for investigating the dynamic process of estradiol's transfer across cellular membranes. mdpi.com Such simulations have provided insights into estradiol's orientation within a lipid bilayer, revealing that it adopts a perpendicular position relative to the lipid acyl chains. mdpi.com

In the context of ligand-receptor binding, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, which combine the accuracy of quantum chemistry for the active site with the efficiency of molecular mechanics for the larger protein environment, are particularly powerful. mdpi.com This methodology has been used to simulate estradiol in complex with the estrogen receptor (ER), helping to elucidate the critical role of estradiol's D-ring in the receptor's active site and to understand how different segments of the enzyme influence binding. mdpi.com

MD simulations have also been used to predict the diffusion behavior of estradiol hemihydrate in materials like pressure-sensitive adhesives. researchgate.net These studies have shown that the hydrogen bonds involving the hemihydrate form can hinder the drug's diffusion, a finding that demonstrates the predictive power of MD simulations when results are consistent with experimental data. researchgate.net

Biosynthesis and Metabolic Pathways of Estradiol in Biological Systems

Steroidogenesis: Precursors and Enzymatic Steps Leading to Estradiol (B170435)

The production of estradiol is a multi-step process that begins with the common precursor for all steroid hormones: cholesterol. This process involves a cascade of enzymatic conversions primarily occurring in the gonads and adrenal glands, as well as in other tissues like adipose tissue and the brain. nih.govwikipedia.org

Cholesterol, a 27-carbon sterol molecule, serves as the fundamental building block for the synthesis of all steroid hormones, including estradiol. nih.govmedicalnewstoday.com This waxy substance is a crucial component of cell membranes and is either obtained from the diet or synthesized de novo in various tissues, with the liver being a major contributor. upr.eduwhatislife.com In steroidogenic cells, cholesterol is mobilized from intracellular stores, such as lipid droplets, and transported to the mitochondria, where the initial and rate-limiting step of steroidogenesis occurs. nih.gov The conversion of cholesterol into pregnenolone (B344588) marks the entry point into the steroidogenic pathway. nih.govresearchgate.net

A series of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are essential for the transformation of cholesterol into estradiol. researchgate.netresearchgate.net These enzymes are primarily located in the mitochondria and the endoplasmic reticulum of steroidogenic cells. wikipedia.orgresearchgate.net

CYP11A1 (P450scc): The first committed step in steroid hormone production is catalyzed by the mitochondrial enzyme CYP11A1, also known as the cholesterol side-chain cleavage enzyme. nih.govresearchgate.net This enzyme facilitates the conversion of cholesterol to pregnenolone, a C21 steroid. nih.govresearchgate.net This reaction is the rate-limiting step for the synthesis of all steroids. researchgate.netnih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase): Following the formation of pregnenolone, the CYP17A1 enzyme, located in the endoplasmic reticulum, performs two critical reactions. geneticlifehacks.commedlineplus.gov It first hydroxylates pregnenolone and progesterone (B1679170) at the 17α position. Subsequently, its 17,20-lyase activity cleaves the side chain to produce the C19 androgen precursors, dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). geneticlifehacks.comoup.com

CYP19A1 (Aromatase): The final and irreversible step in estradiol biosynthesis is catalyzed by CYP19A1, commonly known as aromatase. wikipedia.orgmedlineplus.gov This enzyme, found in the endoplasmic reticulum, is responsible for the aromatization of the A-ring of androgens. wikipedia.org Specifically, it converts androstenedione to estrone (B1671321) and testosterone (B1683101) to estradiol. wikipedia.orgresearchgate.net Aromatase activity is present in various tissues, including the ovaries, adipose tissue, placenta, and brain. medlineplus.govmedlineplus.gov

EnzymeLocationFunction in Estradiol Biosynthesis
CYP11A1 (P450scc)MitochondriaConverts cholesterol to pregnenolone (rate-limiting step). researchgate.netnih.gov
CYP17A1 (17α-hydroxylase/17,20-lyase)Endoplasmic ReticulumConverts pregnenolone and progesterone into androgen precursors (DHEA, androstenedione). geneticlifehacks.commedlineplus.gov
CYP19A1 (Aromatase)Endoplasmic ReticulumConverts androgens (testosterone and androstenedione) to estrogens (estradiol and estrone). wikipedia.orgsinobiological.com

The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) plays a crucial role in regulating the biological activity of estrogens and androgens. wikipedia.org Several isozymes of 17β-HSD exist, with distinct tissue distributions and substrate specificities. nih.gov In the context of estradiol synthesis, 17β-HSD type 1 is particularly important as it catalyzes the conversion of the less potent estrogen, estrone, into the more biologically active estradiol. nih.govnih.gov This reaction is a key step in both glandular (endocrine) and local (intracrine) estradiol production. nih.gov Conversely, other 17β-HSD isozymes can catalyze the reverse reaction, converting estradiol back to estrone, thereby modulating the local estrogenic environment. wikipedia.org

Estradiol Metabolism by Cytochrome P450 Isoforms

The metabolic clearance of estradiol is essential for maintaining hormonal homeostasis. The primary route of estradiol metabolism is through oxidation, mainly hydroxylation, catalyzed by various cytochrome P450 enzymes, predominantly in the liver but also in extrahepatic tissues. nih.govwikipedia.org These reactions produce metabolites that are generally less estrogenically active and can be more readily excreted from the body. nih.gov

The main metabolic pathways for estradiol involve the addition of hydroxyl groups at the C2 and C4 positions of the aromatic A-ring, leading to the formation of catechol estrogens: 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, respectively. wikipedia.orgpnas.org Another significant hydroxylation occurs at the C16α position, producing estriol (B74026). wikipedia.org The 2-hydroxylation pathway is generally the major route of hepatic estradiol metabolism, while 4-hydroxylation is a more minor pathway in the liver but can be significant in extrahepatic tissues like the breast and uterus. nih.govwikipedia.org

Different CYP450 isoforms exhibit varying degrees of specificity and efficiency in catalyzing the hydroxylation of estradiol at different positions. oup.comnih.gov

CYP1A1: Primarily an extrahepatic enzyme, CYP1A1 is involved in the 2-hydroxylation of estradiol. nih.govaacrjournals.org Studies have shown that polymorphisms in the CYP1A1 gene can influence the rate of estrogen catabolism. nih.govnih.gov It demonstrates high activity for 2-hydroxylation and to a lesser extent for 4-hydroxylation. oup.comaacrjournals.org

CYP1A2: This is a major hepatic enzyme responsible for the 2-hydroxylation of estradiol. nih.govnih.gov It exhibits the highest activity for 2-hydroxylation of both estradiol and estrone among several CYP isoforms. oup.comacs.org It also contributes to 4-hydroxylation and 16α-hydroxylation. nih.govacs.org

CYP1B1: Predominantly expressed in extrahepatic tissues such as the breast, ovary, and uterus, CYP1B1 specifically catalyzes the 4-hydroxylation of estradiol. nih.govwikipedia.org This isoform's localized expression and specific activity are significant for local estrogen metabolism in target tissues. nih.govsemanticscholar.org

CYP3A4: As the most abundant CYP isozyme in the human liver and small intestine, CYP3A4 contributes significantly to the metabolism of estradiol. oup.com It catalyzes the 2-hydroxylation of estradiol and is also involved in 4-hydroxylation and 16-hydroxylation. oup.comnih.gov Along with CYP1A2, it is a key enzyme in the hepatic 2-hydroxylation pathway. nih.gov

CYP3A5: This isoform shows similar catalytic activity for both 2- and 4-hydroxylation of estrogens. oup.com Notably, CYP3A5 has a high ratio of 4- to 2-hydroxylation for both estradiol and estrone. oup.com Its expression can be influenced by estrogen levels in certain tissues. nih.gov

CYP3A7: Primarily a fetal liver enzyme, CYP3A7 has a distinct catalytic activity for the 16α-hydroxylation of estrone, but not estradiol. oup.com

CYP450 IsoformPrimary LocationMajor Metabolic Reaction(s) on Estradiol
CYP1A1Extrahepatic Tissues2-hydroxylation. nih.govaacrjournals.org
CYP1A2Liver2-hydroxylation (major pathway), 4-hydroxylation, 16α-hydroxylation. nih.govacs.org
CYP1B1Extrahepatic Tissues (e.g., breast, uterus)4-hydroxylation. nih.govwikipedia.org
CYP3A4Liver, Small Intestine2-hydroxylation, 4-hydroxylation, 16-hydroxylation. oup.comnih.gov
CYP3A5Liver, other tissues2-hydroxylation and 4-hydroxylation. oup.com
CYP3A7Fetal Liver16α-hydroxylation of estrone. oup.com

Conjugation Reactions (e.g., glucuronidation, sulfation)

Conjugation reactions are vital Phase II metabolic pathways that inactivate estradiol and enhance its water solubility, facilitating its excretion from the body. oup.com These processes primarily occur in the liver but also take place in other estrogen-responsive tissues. nih.gov

Glucuronidation: This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to estradiol, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). oup.comnih.gov Glucuronidation can occur at either the 3-hydroxyl or the 17β-hydroxyl group of the estradiol molecule, with the 17β position being the predominant site. oup.com The resulting glucuronide conjugates are more polar and are readily excreted in urine and bile. oup.comresearchgate.net Specific UGT isoforms, such as UGT1A1 and UGT2B7, are involved in the glucuronidation of estradiol and its metabolites. nih.gov

Sulfation: Sulfation is another major conjugation pathway for estradiol, catalyzed by sulfotransferase (SULT) enzymes. oup.com This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-phenolic group of estradiol. oup.com Estrone sulfate (B86663) (E1S) is a significant circulating estrogen conjugate and can act as a reservoir, being converted back to active estradiol by steroid sulfatase. researchgate.netresearchgate.net Estrogen sulfotransferase activity is present in various human tissues, including the liver, intestine, kidneys, and breast. oup.com

Key Enzymes in Estradiol Conjugation
Conjugation PathwayKey Enzyme FamilyCo-substratePrimary Site of Conjugation on Estradiol
GlucuronidationUDP-glucuronosyltransferases (UGTs)Uridine diphosphate-glucuronic acid (UDPGA)17β-hydroxyl group
SulfationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)3-phenolic group

Intracellular Metabolic Flux Analysis and Biosynthetic Precursors

Estradiol has a profound impact on cellular metabolism, influencing key pathways to support stimulated processes such as cell proliferation. Metabolic flux analysis reveals how estradiol redirects the flow of metabolites through various intracellular pathways. nih.gov

Estradiol has been shown to enhance the glycolytic pathway to generate the necessary electrons for oxidative phosphorylation and subsequent ATP production, ensuring glucose is utilized as the primary fuel source. researchgate.netresearchgate.net It achieves this by increasing the activity of several key glycolytic enzymes, including hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase. researchgate.netnih.gov This upregulation of glycolysis provides the necessary pyruvate, which is then converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle. nih.gov

Furthermore, estradiol influences the expression of enzymes within the TCA cycle itself, such as citrate (B86180) synthase, mitochondrial aconitase 2, isocitrate dehydrogenase, and succinate (B1194679) dehydrogenase, to optimize mitochondrial respiration and energy production. researchgate.net This coordinated regulation of glycolysis and the TCA cycle ensures a sustained supply of ATP to meet the increased energy demands of estradiol-stimulated cellular activities. nih.gov

Estradiol's Influence on Key Metabolic Enzymes
Metabolic PathwayEnzymeEffect of Estradiol
GlycolysisHexokinaseIncreased activity researchgate.netnih.gov
PhosphofructokinaseIncreased activity researchgate.netnih.gov
Pyruvate KinaseIncreased activity researchgate.netnih.gov
Tricarboxylic Acid CycleCitrate SynthaseIncreased activity researchgate.netnih.gov
Isocitrate DehydrogenaseIncreased activity researchgate.net

In addition to its effects on glycolysis and the TCA cycle, estradiol significantly increases carbon flow through the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govfrontiersin.org The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and for maintaining cellular redox balance, as well as for producing ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis required for cell proliferation. frontiersin.orgmdpi.com Estradiol has been shown to upregulate glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. nih.govharvard.edu

Estradiol also enhances glutamine consumption. nih.gov Glutamine is a key substrate for biosynthetic pathways, providing nitrogen for nucleotide and amino acid synthesis, and carbon for replenishing TCA cycle intermediates. nih.gov However, in estradiol-stimulated processes, glutamine is primarily consumed to provide biosynthetic precursors rather than being oxidized within the mitochondria. nih.gov This reliance on the PPP and glutamine catabolism highlights their importance as potential targets in estrogen-dependent conditions. nih.gov

Mitochondria are central to the metabolic effects of estradiol. nih.gov Estradiol signaling pathways converge on the mitochondria to enhance their function, including aerobic glycolysis and TCA cycle-driven oxidative phosphorylation. nih.gov Estrogen receptors are found within mitochondria, suggesting a direct role in regulating mitochondrial gene expression and function. nih.govfrontiersin.org

The increased glycolytic flux stimulated by estradiol leads to a higher production of cytosolic NADH. nih.gov The excretion of glutamine-derived carbons from the mitochondria limits the recycling of this NADH within the mitochondria. nih.gov This results in an accumulation of NADH in the cytosol and an imbalance in the NAD(H) ratio, which can influence various cellular processes. nih.govnih.gov Estradiol also regulates the expression of proteins involved in the electron transport chain and oxidative phosphorylation, further impacting the mitochondrial redox state and ATP production. nih.govfrontiersin.org

Molecular Mechanisms of Action: Receptor Interactions and Signaling Cascades

Estrogen Receptor Binding and Activation

Estradiol (B170435) diffuses through the cell membrane to bind and activate its receptors. nih.gov There are two main classes of estrogen receptors: intracellular nuclear receptors (ERα and ERβ) and membrane-associated estrogen receptors (mERs), including the G protein-coupled estrogen receptor (GPER). wikipedia.orgfrontiersin.org

The classical, or genomic, pathway of estradiol action involves the binding to and activation of ERα and ERβ, which are members of the nuclear receptor superfamily of ligand-activated transcription factors. frontiersin.orgnih.gov Both ERα and ERβ have a high affinity for estradiol. youtube.com These receptors are composed of several functional domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). fisiogenomica.com In the absence of a ligand, these receptors are largely located in the nucleus, associated with heat shock proteins in an inactive complex. nih.govfrontiersin.org

The binding of estradiol to the ligand-binding domain (LBD) of ERα or ERβ induces a significant conformational change in the receptor. nih.govacs.org This alteration is a critical step for receptor activation. acs.org The ligand-induced structural rearrangement, particularly of a region known as helix 12, facilitates the dissociation of inhibitory heat shock proteins and exposes surfaces on the receptor that are necessary for subsequent molecular interactions, including dimerization and the recruitment of coactivator proteins. nih.govacs.orgjci.org Different ligands can induce distinct conformational changes, which can, in turn, lead to varied biological responses. nih.gov

Upon ligand binding and the subsequent conformational change, the estrogen receptors dimerize. frontiersin.orgnih.gov This dimerization is a prerequisite for the receptor's ability to bind to DNA and regulate gene transcription. pnas.org The receptors can form homodimers, consisting of two identical receptor subtypes (ERα/ERα or ERβ/ERβ), or heterodimers, composed of one of each subtype (ERα/ERβ). nih.govoup.com The formation of these different dimer pairs can have profound impacts on transcriptional outcomes, as ERα and ERβ can have opposing roles in regulating certain cellular processes like cell growth. pnas.org The ERα/β heterodimer often exhibits unique transcriptional activities distinct from either homodimer. nih.govoup.com For instance, in some contexts, ERα appears to be the dominant partner in the heterodimer, dictating its transregulatory properties. nih.gov

Estrogen Receptor Dimer Combinations and Functional Implications
Dimer TypeCompositionGeneral Functional Role
ERα Homodimer (αα)Two ERα subunitsOften associated with promoting estrogen-dependent cell growth. pnas.org
ERβ Homodimer (ββ)Two ERβ subunitsCan inhibit estrogen-dependent cell growth and may have anti-proliferative effects. pnas.orgnih.gov
ERα/β Heterodimer (αβ)One ERα and one ERβ subunitExerts unique patterns of gene regulation, distinct from homodimers, and can have anti-proliferative effects. nih.govoup.com

The ligand-activated receptor dimers translocate to the nucleus (if not already there) and bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. nih.govnih.govnih.gov The consensus ERE is a palindromic sequence, 5′-GGTCAnnnTGACC-3′. nih.gov The binding of the ER dimer to the ERE is a high-affinity interaction that serves as an anchor, allowing the receptor to recruit a complex of co-regulatory proteins (coactivators or corepressors) to the gene promoter. nih.govresearchgate.net This recruitment ultimately modulates the rate of transcription of the target gene by RNA polymerase II. youtube.comnih.gov ERs can also regulate gene expression indirectly, without binding directly to an ERE, by "tethering" to other DNA-bound transcription factors like AP-1 or Sp1. nih.govnih.gov

Estradiol can also elicit rapid cellular responses that are too fast to be explained by the classical genomic mechanism of gene transcription. wikipedia.org These so-called "non-genomic" or "membrane-initiated" actions are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) and the G-protein coupled estrogen receptor (GPER), also known as GPR30. oup.comnih.govfrontiersin.org

These membrane receptors, upon binding estradiol, can rapidly activate intracellular signaling cascades. nih.govnih.gov GPER, a seven-transmembrane receptor, is a key mediator of these rapid effects. wikipedia.orgfrontiersin.org Activation of GPER by estradiol can lead to the mobilization of intracellular calcium and the activation of various protein kinase pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. oup.comnih.govmdpi.com Similarly, membrane-associated pools of the classical ERα and ERβ can also initiate these rapid signaling events, often through interactions with scaffold proteins and signaling molecules like c-Src kinase. oup.comnih.gov

Comparison of Estrogen Receptor Action Mechanisms
FeatureNuclear Receptors (ERα, ERβ) - GenomicMembrane Receptors (mERs, GPER) - Non-Genomic
LocationPrimarily nucleus/cytosol. wikipedia.orgfrontiersin.orgPlasma membrane, endoplasmic reticulum. wikipedia.orgoup.comnih.gov
MechanismDirect or indirect regulation of gene transcription. nih.govnih.govActivation of intracellular signaling cascades. nih.govnih.gov
Response TimeHours to days. wikipedia.orgSeconds to minutes. wikipedia.org
Primary EffectorsTranscription factors, co-regulators, RNA polymerase II. nih.govG-proteins, protein kinases (e.g., ERK, Akt), second messengers (e.g., cAMP, Ca2+). frontiersin.orgnih.gov

Interaction with Nuclear Estrogen Receptors (ERα and ERβ)

Downstream Signaling Pathways and Gene Regulation

The activation of both nuclear and membrane estrogen receptors converges on the regulation of downstream signaling pathways and, ultimately, the expression of a wide array of target genes.

The genomic pathway directly alters the transcription of genes containing EREs. These genes are involved in a multitude of physiological processes, including cell cycle progression, proliferation, and apoptosis. oup.com For example, estradiol can up-regulate positive regulators of proliferation and down-regulate pro-apoptotic genes in breast cancer cells. oup.com The specific set of genes regulated can differ depending on whether ERα or ERβ is activated. fisiogenomica.com

Activation of Kinase Pathways (e.g., AKT, ERK, MAPK, CREB)

Estradiol is known to rapidly activate several intracellular kinase signaling pathways, which are crucial for mediating its non-genomic effects. These pathways involve a series of protein phosphorylations that transduce signals from the cell surface to various intracellular targets, influencing a wide range of cellular processes.

Treatment of cells with estradiol has been shown to result in the phosphorylation and subsequent activation of Akt (also known as protein kinase B). This activation is mediated through the phosphatidylinositol 3-kinase (PI 3-K) pathway and involves the ErbB2 signaling pathway. nih.gov The activation of Akt by estradiol can be blocked by inhibitors of PI 3-K, such as wortmannin (B1684655) and LY 294,002, as well as by the selective ErbB2 inhibitor AG825. nih.gov This indicates that estradiol, likely through a membrane-associated estrogen receptor, can transactivate the ErbB2 receptor, leading to PI 3-K activation and subsequent phosphorylation of Akt. nih.gov

Furthermore, estradiol has been demonstrated to elicit the rapid and sustained activation of multiple components of the mitogen-activated protein (MAP) kinase cascade in the cerebral cortex. nih.gov This includes the activation of B-Raf and the extracellular signal-regulated kinases ERK1 and ERK2. nih.gov The activation of the ERK pathway by estradiol has been observed in various cell types and is implicated in the regulation of cell proliferation and survival. The regulation of SIRT1 expression by estradiol, for instance, can be mediated by the GPER/EGFR/ERK pathway. nih.gov

While the activation of AKT and ERK by estradiol is well-documented, the direct activation of other kinases like MAPK and CREB (cAMP response element-binding protein) is also an integral part of its signaling repertoire. The activation of these pathways is often interconnected and can be initiated by estradiol binding to membrane-associated estrogen receptors. nih.gov

Activation of Kinase Pathways by Estradiol

Kinase PathwayMediators and InhibitorsCellular ContextReference
PI 3-K/AktMediated by ErbB2. Blocked by wortmannin, LY 294,002, and AG825.Hormone-dependent breast cancer cells (MCF-7). nih.gov
MAP Kinase (B-Raf, ERK1, ERK2)Rapid and sustained activation.Cerebral cortex. nih.gov
GPER/EGFR/ERKUpregulation of SIRT1 expression.Breast cancer cells (SkBr3) and cancer-associated fibroblasts (CAFs). nih.gov
CREB PathwayInvolved in transcriptional regulation following kinase activation.Forebrain targets (e.g., hippocampus). nih.gov

Modulation of Gene Expression and Protein Synthesis

The classical mechanism of estradiol action involves the regulation of gene expression. mdpi.com Upon binding to its nuclear receptors, the estradiol-receptor complex acts as a transcription factor, binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.comyoutube.com Beyond this direct genomic action, estradiol also influences gene expression through epigenetic modifications, such as DNA methylation and histone modifications. mdpi.com Furthermore, estradiol can rapidly stimulate the synthesis of specific proteins through the activation of intracellular signaling pathways that impact translation. frontiersin.orgnih.gov

Regulation of Neural Markers (Tuj-1, Nestin, NF-H)

Estradiol plays a significant role in neural development and differentiation. Studies have shown that 17β-estradiol can enhance the differentiation of human endometrial stem cells into neural-like cells. researchgate.net During this process, the expression of specific neural markers, including Nestin (a neural stem/progenitor cell marker), β-III tubulin (Tuj-1, an early neuronal marker), and Neurofilament-Heavy chain (NF-H, a marker of mature neurons), is significantly increased. researchgate.net The upregulation of these markers suggests that estradiol can promote and direct the differentiation of stem cells towards a neuronal lineage. researchgate.net

Influence on SIRT1 Protein Levels

Estradiol has been found to modulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase involved in various cellular processes, including aging, metabolism, and inflammation. nih.govnih.gov The effect of estradiol on SIRT1 levels can be tissue- and cell-type specific. mdpi.com In many cell types, including those in the brain, heart, and skeletal muscle, as well as in certain cancer cell lines, estradiol can increase the expression of the SIRT1 protein. nih.gov This upregulation can occur at both the mRNA and protein levels and can be mediated by pathways such as the G-protein coupled estrogen receptor (GPER)/epidermal growth factor receptor (EGFR)/ERK pathway. nih.gov Conversely, in some contexts, such as in female vascular smooth muscle cells, estradiol treatment can lead to SIRT1 downregulation. mdpi.com

Impact on FoxL2 and pFoxL2 Expression

Forkhead box L2 (FOXL2) is a crucial transcription factor for ovarian development and function. nih.govelifesciences.org Estradiol has been shown to regulate the expression and activity of FOXL2. High doses of estrogen can increase the expression of FOXL2 at both the mRNA and protein levels in ovarian granulosa-like tumor cells. nih.gov Furthermore, estrogen stimulation can lead to the phosphorylation of FOXL2 (pFoxL2) through the GPR30-Protein Kinase C (PKC) signaling pathway. nih.gov The interplay between estradiol and FOXL2 is complex, with FOXL2 also being required for normal estradiol signaling, in part by regulating the expression of the estrogen receptor beta (Esr2). elifesciences.orgresearchgate.net The cooperative effects of oocytes and estrogen are also important for promoting FOXL2 expression in mural granulosa cells. nih.govresearchgate.net

Regulation of BDNF, Synaptophysin, and PSD95

Estradiol exerts significant effects on synaptic plasticity and cognitive function, partly through its regulation of key synaptic proteins. nih.gov Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Estradiol can increase BDNF levels by binding to nuclear receptors that act as transcription factors on the BDNF gene. nih.govplos.org This increase in BDNF is associated with enhanced spine density and memory. nih.gov

Estradiol also influences the expression of proteins involved in the structure and function of synapses. It has been shown to increase the expression of Postsynaptic Density-95 (PSD95), a scaffolding protein crucial for the organization of the postsynaptic density in excitatory synapses. nih.gov This increase in PSD-95 can be a result of rapid, Akt-dependent protein synthesis. nih.gov The regulation of synaptophysin, a presynaptic vesicle protein, is another mechanism through which estradiol is thought to influence synaptogenesis.

Induction of pS2 and NRF1 Genes

Estradiol is a potent regulator of specific gene transcription. The pS2 gene (also known as Trefoil Factor 1, TFF1) is a well-characterized estrogen-inducible gene. plos.org Its expression is often used as a marker for estrogen receptor activity. The activation of pS2 transcription upon estradiol administration has been confirmed in multiple studies. plos.org

Nuclear Respiratory Factor 1 (NRF-1) is a transcription factor that regulates the expression of nuclear-encoded mitochondrial genes, playing a key role in mitochondrial biogenesis and function. nih.govnih.gov Estradiol has been shown to increase the transcription of NRF-1. nih.govnih.gov This induction is mediated by the binding of the estrogen receptor to an estrogen response element (ERE) located in the promoter of the NRF-1 gene. nih.govnih.gov The estradiol-induced increase in NRF-1 leads to a subsequent increase in its target genes, such as mitochondrial transcription factor A (TFAM), and ultimately enhances mitochondrial biogenesis. nih.govnih.gov

Modulation of Gene and Protein Expression by Estradiol

Target Gene/ProteinEffect of EstradiolMechanism/PathwayCellular/Tissue ContextReference
Tuj-1, Nestin, NF-HUpregulationPromotion of neuronal differentiation.Human endometrial stem cells. researchgate.net
SIRT1Increased expression (context-dependent)GPER/EGFR/ERK pathway.Brain, heart, skeletal muscle, cancer cells. nih.gov
FoxL2 and pFoxL2Increased expression and phosphorylationGPR30-PKC signaling pathway.Ovarian granulosa-like tumor cells. nih.gov
BDNFIncreased expressionBinding of nuclear receptors to the BDNF gene.Forebrain targets (e.g., hippocampus). nih.gov
PSD95Increased expressionRapid, Akt-dependent protein synthesis.Hippocampal neurons. nih.gov
SynaptophysinRegulation of expressionMechanism under investigation.Hippocampus.
pS2 (TFF1)Induction of transcriptionEstrogen receptor-mediated transcriptional activation.Breast epithelial cells. plos.org
NRF1Increased transcriptionBinding of estrogen receptor to an ERE in the NRF-1 promoter.Breast and lung adenocarcinoma cells. nih.govnih.gov
Effects on ERRα and VLDL-related genes

Estradiol's molecular influence extends to a variety of genes, including those related to lipid metabolism and the regulation of other nuclear receptors. Its effects on Estrogen-Related Receptor alpha (ERRα) and Very-Low-Density Lipoprotein (VLDL)-related genes are mediated through complex transcriptional networks.

Estrogen-Related Receptor alpha (ERRα): ERRα is classified as an orphan nuclear receptor because it is not activated by estrogens. wikipedia.org However, it shares sequence homology with Estrogen Receptor alpha (ERα) and regulates many of the same genes, indicating a functional interplay between the two receptors. wikipedia.org Research has shown that estradiol can indirectly influence ERRα by upregulating its expression in tissues such as the uterus and heart. nih.gov This suggests that estradiol, by activating ERα, can modulate the cellular levels of ERRα, which in turn participates in the regulation of genes involved in energy homeostasis and mitochondrial biogenesis. wikipedia.orgnih.gov

VLDL-Related Genes: Estradiol has demonstrated significant effects on the expression of genes associated with Very-Low-Density Lipoprotein (VLDL), a key particle in lipid transport. Studies involving the administration of estradiol have shown a marked increase in VLDL receptor mRNA levels in cardiac tissue. nih.gov This indicates that estradiol enhances the expression of the gene responsible for creating VLDL receptors in the heart. nih.gov Furthermore, estrogen stimulates the synthesis of VLDL by increasing the accumulation of mRNA for one of its primary apoproteins. nih.gov This effect is transcriptional, as the induction of VLDL synthesis can be blocked by inhibitors of transcription. nih.gov In premenopausal females, administration of ethinyl estradiol led to a significant increase in VLDL-cholesterol and VLDL apolipoprotein B, which was associated with an enhanced synthesis rate. droracle.ai

The table below summarizes key research findings on the effects of estradiol on VLDL-related gene expression.

Study FocusModel SystemKey FindingsReference
Regulation of VLDL receptorRabbits (in vivo)Administration of 17 alpha-ethinyl estradiol dramatically increased the ventricular level of VLDL receptor mRNA. nih.gov
Synthesis of VLDL apoproteinCockerel (in vivo and in vitro)Estrogen treatment increased VLDL synthesis by enhancing the accumulation of mRNA for a major VLDL apoprotein. nih.gov
Plasma lipoprotein metabolismNormolipidemic premenopausal femalesEthinyl estradiol administration significantly increased plasma VLDL-cholesterol and VLDL apolipoprotein B, associated with enhanced synthesis. droracle.ai

Co-activator and Co-repressor Interactions in Estrogen Receptor Signaling

The transcriptional activity of the estrogen receptor (ER), following the binding of estradiol, is not solely dependent on the receptor itself. It is critically modulated by a diverse array of over 200 coregulatory proteins, broadly classified as co-activators and co-repressors. frontiersin.orgexplorationpub.com The balance between these two classes of proteins is a determining factor in the tissue-specific and gene-specific response to estradiol.

Co-activators: Upon binding estradiol, the ER undergoes a conformational change. nih.gov This transformation creates a binding surface, particularly in the Activation Function-2 (AF-2) domain, which facilitates the recruitment of co-activator proteins. frontiersin.orgpnas.org Co-activators preferentially associate with the estradiol-bound ERα. explorationpub.com A primary family of co-activators is the steroid receptor co-activator (SRC) family (including SRC-1, SRC-2, and SRC-3). nih.gov These proteins typically possess a conserved nuclear receptor interaction domain with an "LXXLL" motif (where L is leucine (B10760876) and X is any amino acid) that is essential for their interaction with the ER. frontiersin.org

Once recruited, co-activators initiate a cascade of events to promote gene transcription. Many, like the SRC family, have intrinsic histone acetyltransferase (HAT) activity or recruit other enzymes with HAT activity, such as p300/CBP. frontiersin.org This enzymatic activity leads to the acetylation of histones, which remodels the chromatin into a more relaxed state, making the DNA more accessible to the transcriptional machinery, including RNA Polymerase II, thereby enhancing gene expression. frontiersin.org

Co-repressors: In the absence of a ligand or when bound to an antagonist like tamoxifen, the ER can adopt a different conformation that favors the binding of co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govresearchgate.net These co-repressors can inhibit ER-mediated transcription through several mechanisms. They can compete with co-activators for binding to the ER or interact directly with the unliganded receptor. frontiersin.org Co-repressors function by recruiting histone deacetylases (HDACs), which remove acetyl groups from histones. frontiersin.org This deacetylation results in a more condensed chromatin structure, which represses gene transcription. frontiersin.org

The dynamic interplay between the recruitment of co-activators and co-repressors to the ER complex at the promoter of a target gene ultimately dictates the magnitude and direction of the transcriptional response to estradiol signaling. explorationpub.com

The table below outlines the key players and their functions in estrogen receptor signaling.

ComponentExamplesPrimary Function in ER SignalingMechanism
Co-activators SRC-1, SRC-2, SRC-3, p300/CBPEnhance gene transcriptionRecruited by estradiol-bound ER; possess or recruit histone acetyltransferases (HATs) to remodel chromatin. frontiersin.org
Co-repressors NCoR, SMRTInhibit gene transcriptionRecruited by unliganded or antagonist-bound ER; recruit histone deacetylases (HDACs) to condense chromatin. frontiersin.orgresearchgate.net

Preclinical Investigations and in Vitro Model Systems

Studies in Cell Lines and Primary Cell Cultures

In vitro models using both established cell lines and primary cell cultures have been instrumental in elucidating the molecular mechanisms of estradiol (B170435) hemihydrate. These systems allow for controlled investigations into the compound's effects on cellular processes such as proliferation, differentiation, and gene expression across a variety of cell types.

Research involving human endometrial stem cells (hEnSCs) has demonstrated that estradiol hemihydrate can influence their differentiation potential. medchemexpress.commedchemexpress.com Specifically, estradiol has been shown to up-regulate the expression of neural markers in hEnSCs, thereby promoting their differentiation toward a neural lineage. medchemexpress.commedchemexpress.com This suggests a role for the compound in directing the fate of these multipotent stem cells, with potential implications for research in fields like neural tissue engineering. medchemexpress.com

The influence of estradiol on cancer cell lines is a significant area of preclinical research, revealing complex and often cell-type-specific responses.

MCF-7 Breast Cancer Cells: The MCF-7 human breast cancer cell line is a widely used model for studying hormone-responsive cancers, as it expresses receptors for estrogen, androgens, and progesterone (B1679170). nih.gov Studies have established that 17β-estradiol can induce a mitogenic response, promoting the proliferation of these cells. nih.gov However, the extent of this proliferative response can vary among different laboratory strains of MCF-7 cells. nih.gov Research indicates that estradiol-induced proliferation in MCF-7 cells is often dependent on the activation of the insulin-like growth factor type I receptor (IGF-IR) pathway, suggesting that an autocrine signal involving this receptor is necessary for the mitogenic effects of estradiol. nih.gov The addition of estradiol has been shown to significantly increase the number of colonies formed by MCF-7 cells in soft agar (B569324) assays. researchgate.net

OVCAR-3 Ovarian Cancer Cells: The OVCAR-3 cell line, derived from a human ovarian adenocarcinoma, expresses both androgen and estrogen receptors, making it a valuable model for evaluating hormonal effects. bcrj.org.brnih.gov In this cell line, 17β-estradiol has been demonstrated to stimulate cell growth and significantly increase cell viability. researchgate.netnih.gov The proliferative effect is dose- and time-dependent. For instance, treatment over six days showed significant stimulation of cell growth, with a concentration of 10⁻⁷ M inducing proliferation to 195% of the control value. researchgate.net This stimulatory effect on cell growth has been confirmed through both [³H]thymidine incorporation assays and DNA fluorometric assays. researchgate.net

Treatment GroupDay 2 (% of Control)Day 4 (% of Control)Day 6 (% of Control)
Control 100%100%100%
10⁻⁸ M 17β-Estradiol ~110%~125%148%
10⁻⁷ M 17β-Estradiol ~120%~150%195%
10⁻⁶ M 17β-Estradiol ~115%~130%139%
Data adapted from a study on OVCAR-3 cell proliferation assessed by [³H]thymidine incorporation assay. researchgate.net

Non-Small Cell Lung Cancer (NSCLC) Cell Lines: Preclinical studies have shown that estrogen signaling plays a role in the proliferation of non-small cell lung cancer (NSCLC) cells. nih.govnih.gov Estradiol has been found to induce NSCLC cell proliferation and tumor growth. nih.gov This is achieved primarily through the activation of non-genomic signaling pathways, including cAMP, MAPK, and AKT. nih.govmdpi.com Furthermore, through genomic pathways, estradiol promotes the expression of critical cell cycle regulators like c-myc and Cyclin D, leading to cell cycle progression and proliferation. nih.govmdpi.com Estradiol has also been observed to promote angiogenesis in NSCLC cell lines via the secretion of vascular endothelial growth factor (VEGF). nih.govnih.gov

The role of estradiol in bone metabolism has been investigated using various cellular models. In studies with bone marrow-derived mesenchymal stem cells (MSCs), 17β-estradiol was found to significantly enhance their osteogenic differentiation. nih.gov This effect is critical, as osteoblasts, which are derived from MSCs, are the primary cells responsible for bone formation. nih.gov The C2C12 cell line, while primarily a myoblastic line, is also used in musculoskeletal research. Some studies have noted that estradiol treatment can influence the differentiation of C2C12 myoblasts, and the estrogen-related receptor α (ERRα) has been shown to be important for myotube formation in these cells. nih.govmdpi.com

Estradiol has a demonstrable effect on the proliferation of muscle stem cells, known as satellite cells. frontiersin.org In vitro treatment of freshly isolated satellite cells with estradiol resulted in significantly greater cell proliferation. nih.gov This pro-proliferative effect is dose-dependent and crucial for muscle repair and regeneration. nih.govfrontiersin.org The loss of estradiol is associated with a reduction in the satellite cell pool, impairing the muscle's regenerative capacity. nih.govumn.edu

Treatment DurationEstradiol ConcentrationProliferation Increase vs. Vehicle
72 hours 3.125 pM51% - 67%
72 hours 50 pM51% - 67%
72 hours 100 pM51% - 67%
Data from a study on isolated satellite cells treated with 17β-estradiol. nih.gov

In the liver, estradiol has been shown to accelerate the proliferation of hepatocytes, particularly in the context of liver regeneration following partial hepatectomy. mdpi.comnih.gov This process is mediated through estrogen receptors, with studies indicating that both ERα and ERβ orchestrate cell proliferation and differentiation during liver regeneration. nih.gov Beyond proliferation, estradiol regulates the expression of numerous genes in hepatocytes. It can alleviate lipotoxic stress by suppressing genes involved in de novo lipogenesis while promoting those related to β-oxidation. mdpi.com Furthermore, estrogen has been shown to stimulate the transcription of the Hepatocyte Growth Factor (HGF) gene, a potent mitogen for hepatocytes. nih.gov Studies comparing gene regulation in different tissues found that in the liver, the top functions associated with estradiol-regulated genes were connected to increased cellular proliferation. nih.gov

Animal Model Research

Neuroprotective Effects and Cognitive Function Studies (e.g., FBN-ARO-KO mice, hippocampal slices)

Estradiol has demonstrated significant neuroprotective properties in various preclinical models. Studies utilizing forebrain-neuron-specific aromatase knock-out (FBN-ARO-KO) mice, which have depleted levels of neuron-derived estradiol, have been instrumental in elucidating the hormone's role in the brain. nih.govnih.gov These mice exhibit increased neuronal damage and more significant cognitive deficits after global cerebral ischemia compared to their wild-type counterparts. nih.gov This suggests a critical role for locally synthesized estradiol in protecting neurons from ischemic injury.

In vitro studies using hippocampal slices have further substantiated the neuroprotective effects of estradiol. nih.govnih.gov When exposed to conditions mimicking ischemia, such as oxygen-glucose deprivation (OGD), hippocampal slices from rats treated with estradiol show a marked decrease in cellular death. nih.govnih.gov For instance, one study found that estradiol replacement in ovariectomized female rats led to a 23% decrease in lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, in hippocampal slices subjected to OGD. nih.gov These protective effects are linked to estradiol's ability to mitigate oxidative stress and prevent protein damage. nih.gov Specifically, estradiol treatment has been shown to prevent the significant reduction in tryptophan and tyrosine content caused by OGD. nih.gov

Further research has pointed to the involvement of specific signaling pathways in estradiol-mediated neuroprotection. Activation of extranuclear estrogen receptors can induce the ERK-Akt-CREB-BDNF signaling pathway in the hippocampus, which significantly reduces ischemic neuronal injury and preserves cognitive function. plos.orgfrontiersin.org The neuroprotective effects of estradiol are also associated with the stimulation of progenitor cell proliferation and differentiation towards a neuronal lineage in the hippocampus of middle-aged mice. nih.gov

Table 1: Neuroprotective Effects of Estradiol in Preclinical Models

Model System Key Findings Reference
FBN-ARO-KO Mice Increased neuronal damage and cognitive deficits after global cerebral ischemia. nih.gov
Rat Hippocampal Slices (OGD) 23% decrease in LDH release (cell death marker) with estradiol treatment. nih.gov
Rat Hippocampal Slices (OGD) Prevention of significant reduction in tryptophan and tyrosine content. nih.gov
Middle-Aged Mice Hippocampus Stimulation of neural progenitor proliferation and differentiation. nih.gov

Estradiol plays a crucial role in synaptic plasticity, a fundamental mechanism for learning and memory. A key aspect of this is its ability to modulate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Studies have shown that elevated levels of 17β-estradiol enhance the magnitude of LTP at synapses in the hippocampus. nih.govnih.gov

In FBN-ARO-KO mice, which lack neuron-derived estradiol, the induction of LTP is normal, but its amplitude is significantly decreased. nih.gov Remarkably, acute in vitro treatment with estradiol can fully rescue this LTP defect in hippocampal slices from these mice. nih.gov This restoration of LTP is linked to the activation of rapid kinase signaling pathways, including ERK. nih.gov Further research has demonstrated that the estradiol-induced increase in LTP magnitude is dependent on an increased ratio of NMDA transmission to AMPA transmission. nih.gov Specifically, the effect is mediated by an increase in the function of NR2B-containing NMDA receptors. nih.gov Blocking these specific receptors prevents the estradiol-induced enhancement of LTP. nih.gov In models of Alzheimer's disease pathology, where amyloid-β impairs LTP, both locally synthesized and exogenously applied 17β-estradiol have been shown to restore LTP deficits in the dentate gyrus of hippocampal slices. mdpi.com

The influence of estradiol on cognitive functions extends to spatial learning and memory, which are heavily dependent on the hippocampus. nih.govnouveauhealth.com Animal studies have consistently shown that estradiol can enhance performance in various spatial memory tasks. nouveauhealth.comrutgers.edu For example, in ovariectomized rats, chronic estrogen treatment improves choice accuracy and acquisition in the radial arm maze, a task that assesses spatial learning and memory. rutgers.edu

Studies using FBN-ARO-KO mice have provided direct evidence for the importance of neuron-derived estradiol in spatial cognition. These mice display significant deficits in hippocampal-dependent spatial reference memory, as demonstrated by their performance in the Barnes maze task. nih.gov They show increased latency to find the target, decreased time spent in the correct quadrant, and an increased number of errors during probe trials. nih.gov Importantly, reinstating estradiol levels through exogenous administration can rescue these spatial memory defects. nih.gov The effects of estradiol on spatial memory are not limited to rodents; studies in songbirds have also shown that estradiol can enhance spatial memory retrieval. nih.gov

Table 2: Impact of Estradiol on Spatial Learning and Memory in Animal Models

Animal Model Task Key Findings Reference
Ovariectomized Rats Radial Arm Maze Enhanced choice accuracy and acquisition with chronic estradiol treatment. rutgers.edu
FBN-ARO-KO Mice Barnes Maze Significant spatial memory deficits (increased escape latency, more errors). nih.gov
FBN-ARO-KO Mice Barnes Maze Rescue of spatial memory deficits with exogenous estradiol administration. nih.gov
Zebra Finch (Songbird) Spatial Maze Estradiol enhanced spatial memory retrieval. nih.gov

Evaluation of Estradiol's Influence on Bone Metabolism in Animal Models

Estrogens are critical regulators of bone homeostasis in both males and females. mdpi.com Preclinical animal models have been essential in delineating the mechanisms through which estradiol influences bone metabolism. Ovariectomy in adult mice is a common model to induce estrogen deficiency, leading to alveolar bone loss, which can be reversed by estradiol replacement. physiology.org

Studies using estrogen receptor (ER) knockout mice have helped to identify the specific roles of ERα and ERβ. ERα appears to be the key mediator for estrogen-related alveolar bone loss and regeneration in adult female mice. physiology.org In contrast, both ERα and ERβ are required for the developmental formation of a full complement of alveoli. physiology.org In a mouse model simulating male-to-female gender-affirming therapy, estradiol treatment in orchidectomized males led to increased cortical thickness and bone strength compared to controls. nih.gov Furthermore, short-term exposure to estrogens during development in female mice has been shown to induce permanent increases in both trabecular and compact bone mass in adulthood. researchgate.net In osteoporotic female rats, administration of estetrol (B1671307) (E4), a natural estrogen, was associated with a dose-dependent increase in bone mineral density and bone strength. mdpi.com

Investigation of Estradiol-ER-Dependent Gene Induction in Target Tissues (e.g., lung in mice)

Estradiol exerts its physiological effects largely by regulating gene expression through its interaction with estrogen receptors. The lung has been identified as a significant estrogen-responsive tissue. mdpi.comnih.gov Studies using transgenic reporter mice, where an estrogen response element (ERE) is linked to a luciferase reporter gene, have demonstrated that the lungs show a robust, 17β-estradiol-dependent induction of reporter gene activity. mdpi.comnih.gov This induction, approximately 15-fold, was greater than that observed in classically recognized hormone-responsive tissues like the uterus and mammary gland. nih.gov

Both ERα and ERβ are expressed in the lungs, with ERβ being the predominant subtype in both mouse and human lung tissue. mdpi.comnih.gov Targeted inactivation of ERβ in mice results in lung abnormalities, including alterations in the alveolar population and surfactant protein production, whereas ERα null mice show no significant lung phenotype. physiology.orgmdpi.com In ovariectomized wild-type mice, estradiol treatment rapidly induces the expression of genes involved in processes necessary for alveolar septal formation, such as cell replication, angiogenesis, and extracellular matrix remodeling. physiology.org This genetic response underscores the direct role of estradiol in maintaining lung structure and function.

Comparative Potency Studies in Animal Models (e.g., vaginal cornification in ovariectomized rats)

The vaginal cornification assay in ovariectomized rats is a classic and reliable method for assessing the estrogenic potency of various compounds. internationalscholarsjournals.org Ovariectomy leads to vaginal atrophy, characterized by a lack of cornified epithelial cells in vaginal smears. internationalscholarsjournals.org Administration of estrogenic substances reverses this atrophy, inducing a dose-dependent increase in the proportion of cornified cells. researchgate.net

This model has been used to compare the potency and effects of different estrogen formulations. For example, a study comparing three different topical estrogen formulations found that while all were effective in reversing vaginal atrophy, they differed in their uterotrophic effects. nih.gov An ultra-low-dose estriol (B74026) vaginal gel was effective at the vaginal level without producing significant estrogenic effects on the uterus, unlike other formulations which caused a significant increase in uterine weight and endometrial thickness. nih.gov This highlights the utility of the ovariectomized rat model in differentiating the tissue-specific effects and potencies of various estrogenic compounds. The model has also been employed to demonstrate the estrogen-like activity of non-steroidal compounds, such as extracts from Nigella sativa, which induced vaginal cornification, indicating estrogenic function. internationalscholarsjournals.org

Organotypic Slice Cultures and Ex Vivo Models

Organotypic slice cultures have emerged as a valuable ex vivo model system, bridging the gap between in vitro cell cultures and in vivo animal models. nih.gov These cultures, prepared from specific tissues like the hippocampus, largely maintain the three-dimensional cellular architecture and synaptic connectivity of the original tissue for an extended period. nih.gov This makes them particularly useful for studying complex cellular interactions and physiological responses in a controlled environment. nih.govyoutube.com

In the context of estradiol research, organotypic hippocampal slice cultures have been used to investigate the hormone's neuroprotective mechanisms. nih.gov For instance, studies have shown that treating these cultures with 17β-estradiol protects against cell death induced by oxygen and glucose deprivation (OGD), a model for ischemic injury. nih.gov In OGD-exposed cultures, about 70% of the hippocampal CA1 area showed signs of cell death, whereas in estradiol-treated cultures, this was reduced to 15%. nih.gov This protective effect was linked to the activation of the PI3-K/Akt signaling pathway and the subsequent inactivation of GSK-3β. nih.gov The use of such ex vivo models allows for detailed mechanistic studies of estradiol's action on intact neural circuits, which would be more challenging to perform in vivo. nih.gov

Advanced Analytical Methodologies for Research of Estradiol Hemihydrate

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatography coupled with mass spectrometry forms the cornerstone of quantitative and qualitative analysis for Estradiol (B170435) Hemihydrate, enabling precise measurement even at trace levels.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of estradiol in various biological samples, such as human serum. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Methods have been developed that can achieve a lower limit of quantification (LLOQ) of 0.5 pg/mL from a 200-μL serum sample. ijpsonline.com

The sample preparation for LC-MS/MS analysis typically involves an extraction step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the complex sample matrix. jetir.org To ensure accuracy, an isotope-labeled internal standard, such as ¹³C₄-estradiol, is often added to the sample before processing. researchgate.net While some methods employ derivatization to enhance the signal, novel reagents and sensitive instruments have made the analysis of underivatized estradiol possible. researchgate.netijpsonline.com The use of ultra-high purity LC-MS solvents is crucial for minimizing background interference and ensuring robust, trouble-free operation. researchgate.net This ultrasensitive methodology is suitable for routine clinical assessment of serum estradiol levels, particularly in contexts requiring the measurement of very low concentrations. jetir.org

Table 1: Key Parameters in LC-MS/MS Methods for Estradiol Analysis
ParameterDescriptionExample/Finding
TechniqueLiquid Chromatography-tandem Mass SpectrometryCombines HPLC separation with MS/MS detection. nih.gov
Sample TypesHuman serum, plasma. researchgate.netjetir.orgAnalysis in patient serum for clinical monitoring. researchgate.net
Sample PreparationSolid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). nih.govjetir.orgLLE performed with methyl tert-butyl ether (MTBE). researchgate.net
Internal StandardIsotope-labeled estradiol (e.g., ¹³C- or deuterium-labeled).¹³C₄-estradiol used for reliable quantification. researchgate.net
Sensitivity (LLOQ)Lower Limit of Quantification, typically in the sub-picomolar or low pg/mL range.Achieved LLOQ of 0.6 pmol/L (0.16 pg/mL) for estradiol. jetir.org

Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) is another powerful technique for the sensitive and specific quantification of estradiol and its metabolites in biological fluids. researchgate.net Unlike LC-MS, GC-MS requires the analytes to be volatile and thermally stable. Since steroids like estradiol are not inherently volatile, a crucial step in the analytical process is derivatization. google.comrsc.org

Common derivatization procedures involve reacting the hydroxyl groups of estradiol with reagents such as trifluoroacetic anhydride, pentafluorobenzoyl chloride, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netgoogle.com This process creates more volatile and thermally stable derivatives suitable for GC analysis. The use of Negative Chemical Ionization (NCI) mode in the mass spectrometer can significantly enhance sensitivity for electrophilic derivatives, allowing for detection at femtogram (fg) levels on-column. google.comsemanticscholar.org For instance, a validated GC-MS/MS method demonstrated the ability to detect 55 fg of a derivatized estradiol sample injected on-column, which is equivalent to a concentration of 2.5 pg/mL in the original plasma sample. google.com This high sensitivity makes GC-MS/MS well-suited for monitoring low physiological concentrations of estradiol. researchgate.net

Table 2: Overview of GC-MS/MS Method for Estradiol Analysis
ParameterDescriptionExample/Finding
TechniqueGas Chromatography-tandem Mass SpectrometryRequires derivatization for volatility. rsc.org
Sample TypesPlasma, urine. researchgate.netrsc.orgQuantification of 17β-estradiol and 2-methoxyestradiol (B1684026) in plasma. researchgate.net
Derivatization ReagentsReagents that increase volatility and thermal stability.Trifluoroacetic anhydride; Pentafluorobenzoyl chloride and MSTFA. researchgate.netgoogle.com
Ionization ModeMethod of ion generation in the mass spectrometer.Negative Chemical Ionization (NCI) for high sensitivity. google.comsemanticscholar.org
Sensitivity (LOD)Limit of Detection, the lowest quantity that can be distinguished from background.LOD of 18.4 pg mL⁻¹ for 17β-estradiol in plasma. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool for assessing the purity of Estradiol Hemihydrate and for separating it from its metabolites, degradation products, or other compounds in pharmaceutical formulations. ucl.ac.ukmdpi.com However, it is important to clarify that HPLC is not used for the separation of solid-state polymorphs. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms or structures. These different structures (e.g., hemihydrate vs. anhydrous) are properties of the solid state.

Once the compound is dissolved in the HPLC mobile phase, the crystal lattice is destroyed, and the individual molecules are solvated. In solution, the molecules from different polymorphs are chemically identical, and therefore cannot be separated by HPLC.

The analysis and characterization of estradiol polymorphs, including Estradiol Hemihydrate, rely on solid-state analytical techniques. These methods can probe the differences in the crystal lattice structure. Key techniques include:

Powder X-ray Diffraction (PXRD): This is a primary method for identifying crystalline forms, as each polymorph produces a unique diffraction pattern.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to observe phase transitions, melting points, and the loss of water or solvent molecules, which differ between polymorphs and solvates.

Spectroscopy: Methods such as Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy can differentiate polymorphs by detecting variations in vibrational modes of the chemical bonds within the crystal lattice.

Research has identified several crystalline forms of estradiol, including the stable hemihydrate, anhydrous forms, and solvates with solvents like methanol (B129727). Characterization studies have confirmed, for example, that the hemihydrate form shows a specific weight loss corresponding to its water content in TGA, distinguishing it from anhydrous forms.

Spectroscopic Methods for Molecular Interactions and Dynamics

Spectroscopic techniques, particularly those based on fluorescence, are invaluable for studying the dynamic interactions of estradiol with its biological targets, most notably the estrogen receptors (ER), within the complex environment of living cells.

Advanced fluorescence-based techniques allow researchers to study estrogen receptor (ER) dynamics in real-time within living cells. These methods utilize fluorescent probes or fluorescently tagged proteins to investigate processes such as ligand-receptor interactions, receptor dimerization, and spatial distribution. By tagging the estrogen receptor with a fluorescent protein, such as Green Fluorescent Protein (GFP), its movement and localization can be directly observed using fluorescence microscopy. This approach provides crucial insights into the mechanisms of ER signaling, which are pivotal in understanding both normal physiology and the pathology of estrogen-related diseases. Techniques like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be employed to visualize and scrutinize ligand binding and the subsequent dimerization of ER subunits upon ligand engagement.

The use of fluorescent protein tags has been a pivotal advancement for visualizing the subcellular trafficking and localization of estrogen receptors in living cells. For example, by creating a fusion protein of the human estrogen receptor α (ERα) and Green Fluorescent Protein (GFP-ER), researchers can monitor the receptor's location and response to various ligands.

Studies using this technique in human breast cancer cell lines have shown that in the absence of a ligand, GFP-ER is located exclusively in the nucleus. mdpi.com Upon the addition of an agonist ligand like 17β-estradiol, a dramatic redistribution of the receptor occurs within the nucleus, changing from a reticular to a punctate pattern. mdpi.com This demonstrates the direct role of the ligand in modulating the intranuclear distribution of the receptor. Real-time imaging approaches like Total Internal Reflection Fluorescence Microscopy (TIRFM) further allow for the high-contrast visualization of receptor activation and movements on or near the cell membrane, providing detailed spatial and temporal information on ER trafficking and signaling. ucl.ac.uk These visualization techniques are essential for understanding how ligands like estradiol hemihydrate initiate signaling cascades by altering the spatial dynamics of their receptors.

Fluorescence-Based Techniques for Estrogen Receptor Dynamics in Live Cells

Ligand-Receptor Interaction Studies

The biological activity of estradiol is mediated through its interaction with estrogen receptors (ER), primarily ERα and ERβ. tandfonline.com Understanding the precise nature of this ligand-receptor binding is crucial for comprehending its physiological effects. Advanced analytical techniques have been employed to elucidate the kinetics, affinity, and structural basis of the interaction between estradiol and its receptors.

Competitive binding assays are a fundamental method for these studies, often utilizing radiolabeled estradiol, such as [³H]-17β-estradiol, to determine the relative binding affinities of various compounds. epa.govoup.com In these assays, a test chemical competes with the radiolabeled estradiol for binding to the receptor, and the displacement of the radiolabel is measured to calculate the concentration at which 50% of binding is inhibited (IC50). epa.govnih.gov This allows for the estimation of the binding potency of a test chemical relative to 17β-estradiol itself. epa.gov Saturation radioligand binding experiments are first conducted to determine the receptor's affinity for 17β-estradiol (expressed as the dissociation constant, Kd) and the concentration of receptors (Bmax). epa.gov For instance, saturation binding assays using human estrogen receptor-α isoforms revealed that [³H]-17β-estradiol bound to ERα66 and ERα46 with high affinity, exhibiting Kd values of 68.8 pM and 60.7 pM, respectively, while the ERα36 isoform showed no specific binding. nih.gov

The structural basis for this high-affinity binding has been modeled based on extensive structure-activity relationship studies. nih.govuthscsa.edu Estradiol is a largely nonpolar and hydrophobic molecule, and it is believed to bind to the receptor in a low-energy conformation. nih.govuthscsa.edu The interaction is characterized by strong electrostatic forces and van der Waals dispersion interactions. nih.gov Key molecular features of estradiol contribute significantly to the binding energy:

The Phenolic A-Ring: The hydroxyl group at the C-3 position is a critical hydrogen bond donor, contributing approximately 1.9 kcal/mol to the binding free energy. nih.govuthscsa.edu It forms strong interactions with charged or polarized amino acid residues in the receptor's binding pocket, such as Glutamic acid (Glu353) and Arginine (Arg394). nih.gov

The D-Ring: The 17β-hydroxyl group acts as a hydrogen bond acceptor, contributing about 0.6 kcal/mol to the binding energy. nih.govuthscsa.edu This interaction involves residues like Histidine (His524). nih.gov

Ab initio fragment molecular orbital calculations have provided a quantum mechanical view of these interactions, highlighting the importance of charge-transfer between the ligand and receptor. nih.gov These studies show electron donation from the receptor (e.g., from the carbonyl oxygen of Glu353) to the estradiol molecule and electron back-donation from estradiol to the receptor (e.g., to Arg394 and His524), facilitated through hydrogen-bond networks. nih.gov

Table 1: Key Molecular Interactions in Estradiol-Estrogen Receptor Binding
Estradiol MoietyReceptor Residue(s)Interaction TypeBinding Energy Contribution
A-Ring (3-OH group)Glu353, Arg394Hydrogen Bond Donor, Electrostatic~1.9 kcal/mol
D-Ring (17β-OH group)His524Hydrogen Bond Acceptor, Electrostatic~0.6 kcal/mol
Aromatic A-RingReceptor Residues (β-face contact)Weak Polar Interactions~1.5 kcal/mol
Steroid BackboneHydrophobic Residuesvan der Waals, DispersionSignificant

Nuclear Magnetic Resonance (NMR)-Generated Isotope Enrichment Data for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.com When combined with stable isotope labeling and Nuclear Magnetic Resonance (NMR) spectroscopy, it provides detailed insights into cellular metabolism. nih.govnih.gov This methodology has been applied to study the effects of estradiol on cellular biosynthetic pathways, particularly in breast cancer cells. nih.gov

The experimental approach involves culturing cells with a substrate enriched with a stable isotope, such as ¹³C-glucose. isolife.nl As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. nih.gov NMR spectroscopy is then used to analyze cell extracts or intact cells. creative-proteomics.comacs.org The key advantage of NMR in this context is its ability to determine the specific positions of the ¹³C atoms within the molecular structure of metabolites, providing detailed information on positional isotopomer distributions. creative-proteomics.comnih.gov This data, combined with measurements of extracellular metabolite consumption and production rates, is used in a computational model to calculate the intracellular fluxes throughout the metabolic network. nih.gov

A study on MCF-7 breast cancer cells used NMR-generated isotope enrichment data to determine how estradiol stimulation affects metabolic fluxes. nih.gov The metabolic pathway model included glycolysis, the tricarboxylic acid (TCA) cycle, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glutamine catabolism. nih.gov The results indicated that estradiol significantly alters cellular metabolism to support proliferation. nih.gov

Key findings from this research include:

Increased Pentose Phosphate Pathway Flux: Estradiol stimulation led to a significant increase in the flow of carbon through the PPP. nih.gov This pathway is critical for producing NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis.

Increased Glutamine Consumption: The study observed that estradiol increased the consumption of glutamine. nih.gov However, the flux analysis revealed that glutamine was not primarily oxidized within the mitochondria. Instead, it was mainly used to provide biosynthetic precursors. nih.gov

Limited NADH Recycling: The analysis indicated that the malate-aspartate shuttle was minimally active and intra-mitochondrial malic enzyme was inactive. nih.gov This limits the recycling of cytosolic NADH in the mitochondria, leading to an accumulation of NADH in the cytosol and the subsequent excretion of lactate (B86563). nih.gov

Table 2: Effect of Estradiol on Metabolic Fluxes in MCF-7 Cells
Metabolic PathwayEffect of Estradiol StimulationMetabolic Consequence
Pentose Phosphate PathwaySignificantly Increased FluxEnhanced production of NADPH and biosynthetic precursors (e.g., ribose-5-phosphate)
Glutamine CatabolismIncreased ConsumptionProvision of biosynthetic precursors rather than mitochondrial oxidation
Malate-Aspartate ShuttleMinimally ActiveLimited recycling of cytosolic NADH
Lactate ProductionIncreased ExcretionResult of NADH buildup in the cytosol

Advanced Microscopy Techniques for Solid-State Characterization

Optical Microscopy for Crystal Morphology

Studies have shown that estradiol has a high tendency to crystallize as the hemihydrate form from a wide variety of solvents, including ethanol, acetonitrile (B52724), ethyl acetate (B1210297), and methanol. rsc.org The morphology of these crystals can be influenced by factors such as the solvent used and the degree of supersaturation. nih.gov For instance, in studies of transdermal drug delivery systems, polarization microscopy was used to observe the formation of estradiol hemihydrate crystals within a polymeric acrylic matrix. nih.gov This analysis revealed crystals with two distinct morphologies. nih.govresearchgate.net

Hot-stage microscopy, a technique that combines an optical microscope with a temperature-controlled stage, has been used to observe the thermal behavior of estradiol hemihydrate. rsc.orgrsc.org When a microcrystalline sample of estradiol hemihydrate is heated, droplets of water can be seen appearing around 168–170 °C, which is associated with the onset of melting. rsc.org This direct visualization complements data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC).

The crystal structure of estradiol hemihydrate has been determined to be orthorhombic. google.com Optical microscopy provides the visual confirmation of the crystalline nature and can reveal macroscopic properties that are a consequence of this underlying crystal system.

Table 3: Crystallographic and Morphological Data for Estradiol Hemihydrate
ParameterDescriptionReference
Crystal SystemOrthorhombic google.com
Common Solvents for CrystallizationEthanol, Acetonitrile, Ethyl Acetate, Methanol rsc.org
Observed MorphologiesMultiple morphologies observed, can be influenced by the crystallization environment (e.g., within a polymer matrix) nih.govresearchgate.net
Thermal Behavior (Hot-Stage)Water droplets appear at ~168-170 °C, with melting completed by 180 °C rsc.org

Scanning Electron Microscopy (SEM) for Surface and Internal Structure Analysis

Scanning Electron Microscopy (SEM) is an advanced imaging technique that provides high-resolution information about the surface morphology and texture of solid materials. carleton.edu It uses a focused beam of electrons to scan the sample surface, generating signals that reveal detailed information about the sample's topography. carleton.edu SEM has been employed to analyze the surface characteristics of estradiol hemihydrate crystals, particularly within pharmaceutical formulations. nih.govmdpi.com

In the context of drug delivery systems, SEM analysis has been used to assess the surface of polymer-based devices loaded with estradiol hemihydrate. mdpi.com These investigations revealed minimal surface irregularities but showed the presence of drug crystals on the surface of the device. mdpi.com This observation of surface-adhered crystals can help explain certain drug release characteristics, such as an initial burst release. mdpi.com

SEM has also been utilized to study the surface of transdermal patches after drug release experiments. nih.govnih.gov The analysis of patches containing estradiol hemihydrate showed the formation of pores on the surface, which was attributed to the presence of discontinuous crystalline regions near the releasing surface of the patch. nih.gov This provides insight into the physical changes occurring within the formulation during its use. The technique allows for precise measurement of very small features, offering a more detailed view of the crystal surface than is possible with optical microscopy. carleton.edu By examining the cross-section of samples, SEM can also provide information about the internal structure and the distribution of crystals within a larger matrix. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Novel Polymorphic Forms and their Inter-conversion Pathways

The existence of different polymorphic forms of a drug substance can significantly impact its physicochemical properties, including solubility, dissolution rate, and stability. For Estradiol (B170435) Hemihydrate, a thorough investigation into its polymorphic landscape is a critical area for future research. The identification and characterization of novel polymorphic forms, beyond the established hemihydrate, could lead to the development of drug products with improved performance characteristics.

Future research in this area will likely focus on:

Systematic Polymorph Screening: Employing a variety of crystallization techniques and solvent systems to induce the formation of new crystalline forms.

Advanced Solid-State Characterization: Utilizing techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the identified polymorphs.

Understanding Inter-conversion Pathways: Investigating the conditions (e.g., temperature, humidity) under which one polymorphic form converts to another. nih.gov This is crucial for ensuring the stability of the desired form throughout the manufacturing process and shelf life of the drug product.

A structural model of estradiol hemihydrate reveals it can act as a tetra-functional agent, forming strong physical or chemical cross-links through hydrogen bonding or trans-esterification interactions. researchgate.net

Deeper Understanding of Non-Canonical Estrogen Receptor Signaling Pathways

While the classical, genomic signaling of estrogens via nuclear estrogen receptors (ERα and ERβ) is well-established, there is a growing appreciation for non-canonical signaling pathways that are initiated at the cell membrane. These rapid, non-genomic actions of estrogens are mediated by membrane-associated estrogen receptors, including a subpopulation of ERα and the G protein-coupled estrogen receptor 1 (GPER-1). nih.gov

Future research will aim to elucidate the specific role of estradiol, the active component of Estradiol Hemihydrate, in these non-canonical pathways. Key areas of investigation include:

Activation of Membrane-Associated Receptors: Characterizing the binding of estradiol to membrane ERs and GPER-1 and the subsequent activation of downstream signaling cascades. nih.govnih.gov

Signal Transduction Pathways: Investigating the involvement of pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways in response to estradiol-mediated non-canonical signaling. mdpi.complos.org

Development of Advanced In Vitro Models for Studying Estradiol Hemihydrate Mechanisms

Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complexity of in vivo environments. uu.nlnih.gov The development and application of advanced in vitro models are crucial for gaining a more accurate understanding of Estradiol Hemihydrate's mechanisms of action.

Emerging in vitro technologies that hold promise for estradiol research include:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids provide a more physiologically relevant context by allowing for cell-cell and cell-matrix interactions that are absent in 2D cultures. nih.govnih.gov

Organ-on-a-Chip (OOC) Systems: These microfluidic devices can simulate the architecture and function of human organs, enabling the study of estradiol's effects in a more systemic and dynamic context. nih.govnih.gov

Human-Induced Pluripotent Stem Cells (iPSCs): iPSC-derived models offer the potential to study the effects of estradiol in a patient-specific manner. nih.gov

These advanced models can provide deeper insights into toxicity profiles and the impact on various signaling pathways. nih.gov

Integration of Multi-Omics Data in Mechanistic Studies

A systems-level understanding of Estradiol Hemihydrate's effects requires the integration of multiple "omics" datasets. This approach allows for a more comprehensive view of the molecular changes induced by estradiol.

Future research will increasingly rely on:

Transcriptomics: Analyzing changes in gene expression profiles in response to estradiol treatment to identify regulated genes and pathways. nih.govnih.gov

Proteomics: Identifying and quantifying changes in the proteome to understand the functional consequences of altered gene expression.

Metabolomics: Characterizing the metabolic fingerprints of cells and tissues treated with estradiol to reveal alterations in metabolic pathways. nih.govnih.gov

By integrating these multi-omics datasets, researchers can construct detailed models of estradiol's mechanism of action and identify novel biomarkers and therapeutic targets. nih.govnih.gov An integrated transcriptomic and metabolomic study has suggested that estrogen acts on its receptors to suppress the growth of liver cancer cells by altering their metabolism. nih.gov

Computational Design of Estrogen Receptor Modulators Based on Estradiol Hemihydrate Structural Insights

The three-dimensional structure of the estrogen receptor in complex with estradiol provides a valuable template for the computational design of novel estrogen receptor modulators. nih.gov Structure-based drug design approaches can be used to develop new compounds with tailored selectivity and activity profiles.

Key computational techniques in this area include:

Molecular Docking: Simulating the binding of potential ligands to the estrogen receptor to predict their affinity and binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for binding to the estrogen receptor. nih.gov

These computational methods, in conjunction with experimental validation, can accelerate the discovery and development of new generations of estrogen receptor modulators with improved therapeutic properties. wustl.edu

Q & A

Q. What experimental models are commonly used to investigate the neurodifferentiation effects of estradiol hemihydrate?

Methodological Answer: Estradiol hemihydrate's role in neural differentiation is typically studied using in vitro models such as human endometrial stem cells (hEnSCs) or neuronal cell lines. Protocols involve exposing cells to estradiol hemihydrate at concentrations ranging from 10 nM to 1 µM, with neural marker expression (e.g., β-III tubulin, Nestin) quantified via immunofluorescence or qRT-PCR. In vivo models may include ovariectomized rodents, where transdermal or subcutaneous administration is used to mimic hormonal replacement therapy. Ensure consistency in solvent controls (e.g., ethanol in gel formulations) to avoid confounding effects .

Q. How should researchers standardize estradiol hemihydrate dosing in transdermal delivery studies?

Methodological Answer: Transdermal studies often use gel formulations containing 0.06% w/w estradiol hemihydrate, with each pump delivering 0.75 mg per 1.25 g dose. Researchers must account for variables like skin permeability (e.g., using Franz diffusion cells) and ethanol content (0.5 g/dose), which affects absorption. Pharmacokinetic parameters (Cmax, AUC) should be validated via LC-MS/MS to ensure dose reproducibility. Include control groups receiving placebo gels with matched ethanol concentrations to isolate hormonal effects .

Q. What statistical methods are recommended for analyzing dose-response relationships in estradiol hemihydrate studies?

Methodological Answer: Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. For longitudinal data (e.g., hormone levels over time), mixed-effects models with random intercepts for subjects are appropriate. Power analysis should be conducted during experimental design to determine sample sizes, ensuring ≥80% power for detecting clinically relevant effect sizes (α=0.05). Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Advanced Research Questions

Q. How can contradictory findings in estradiol hemihydrate’s pharmacokinetic profiles between in vitro and in vivo studies be resolved?

Methodological Answer: Contradictions often arise from differences in metabolic clearance (e.g., hepatic first-pass effect in vivo vs. static in vitro systems). To address this, employ physiologically based pharmacokinetic (PBPK) modeling to simulate systemic exposure. Validate models using paired in vitro-in vivo correlation (IVIVC) studies. For example, compare transdermal gel absorption in human skin explants with plasma concentrations in clinical cohorts. Confounding factors like enzyme induction (e.g., CYP3A4 activity) should be quantified via liver microsome assays .

Q. What strategies are effective for minimizing batch-to-batch variability in estradiol hemihydrate formulations during preclinical testing?

Methodological Answer: Implement quality-by-design (QbD) principles, including:

  • HPLC purity assays (≥98% purity threshold) for raw materials.
  • Accelerated stability testing (40°C/75% RH for 6 months) to assess degradation.
  • Rheological characterization of gels to ensure consistent viscosity (±5% deviation). Document excipient sourcing (e.g., ethanol grade) and storage conditions in supplementary materials. Use factorial design experiments to identify critical process parameters (CPPs) affecting formulation homogeneity .

Q. How should researchers address ethical challenges in clinical trials involving estradiol hemihydrate and populations with contraindications (e.g., meningioma)?

Methodological Answer: Prior to enrollment, conduct MRI screening for meningioma in high-risk groups (e.g., postmenopausal women). Exclude participants with a history of hormone-sensitive tumors. Include a Data Safety Monitoring Board (DSMB) to review adverse events (AEs) like tumor progression. In informed consent forms, explicitly state risks of meningioma recurrence and withdrawal criteria. Reference revised SmPCs (e.g., Femoston-conti) to align trial protocols with updated safety guidelines .

Q. What methodologies are recommended for reconciling discrepancies in estradiol hemihydrate’s effects across different neural differentiation assays?

Methodological Answer: Discrepancies may stem from assay sensitivity or cell line specificity. Use orthogonal validation:

  • Cross-validate RNA-seq data with proteomic analysis (e.g., Western blot for β-III tubulin).
  • Compare outcomes across multiple cell types (e.g., hEnSCs vs. iPSC-derived neural progenitors).
  • Apply Bland-Altman plots to assess agreement between high-content imaging and flow cytometry results. Report minimal information standards (e.g., MISFISHIE) for experimental replicates and instrument calibration .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of estradiol hemihydrate studies when using publicly unavailable datasets?

Methodological Answer: Pre-register protocols on platforms like ClinicalTrials.gov or OSF. For proprietary data, share processed datasets (e.g., normalized gene expression matrices) via FAIR-aligned repositories (e.g., Zenodo). Include detailed meta

  • Lot numbers for estradiol hemihydrate.
  • Equipment settings (e.g., centrifuge RPM, incubation times).
  • Statistical code (R/Python scripts) in supplemental materials. Adhere to GDPR for human data by anonymizing identifiers and obtaining explicit reuse consent .

Q. What steps are critical for conducting a meta-analysis of estradiol hemihydrate’s efficacy in hormone replacement therapy (HRT)?

Methodological Answer: Use PRISMA guidelines for systematic literature review. Extract data using predefined criteria:

  • Inclusion: RCTs with estradiol hemihydrate monotherapy (exclude combination therapies).
  • Exclusion: Studies with <6-month follow-up. Assess bias via Cochrane Risk of Tool. Perform random-effects meta-analysis using RevMan, reporting I<sup>2</sup> for heterogeneity. Sensitivity analyses should exclude outlier studies (e.g., those with high attrition rates) .

Ethical and Regulatory Compliance

Q. How should researchers navigate ethical approvals for estradiol hemihydrate studies involving vulnerable populations (e.g., adolescents with hormonal disorders)?

Methodological Answer: Submit protocols to institutional review boards (IRBs) with pediatric endocrinology expertise. Justify inclusion criteria via literature on estradiol’s role in puberty induction. Include assent forms for minors and parental consent templates. For longitudinal studies, specify plans for monitoring bone density and psychological outcomes. Reference EMA guidelines on pediatric investigational plans (PIPs) to ensure compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.